5-(Difluoromethyl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

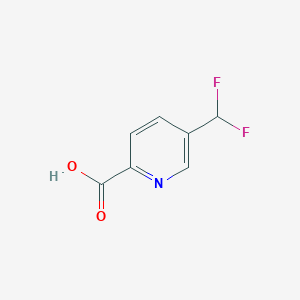

5-(Difluoromethyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring at the 5-position and a carboxylic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-carboxylic acid typically involves a two-step process. The first step is the N-alkylation of pyridine with ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation . This method allows for the efficient introduction of the difluoromethyl group into the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced difluoromethylation reagents and catalysts to achieve high yields and purity. These methods may include metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur), and novel non-ozone depleting difluorocarbene reagents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

The incorporation of difluoromethyl groups into drug candidates has been shown to enhance metabolic stability and bioactivity. Compounds containing this moiety are increasingly being explored as potential therapeutic agents. For instance, research indicates that 5-(difluoromethyl)pyridine-2-carboxylic acid derivatives exhibit promising activity against certain cancer cell lines, making them candidates for further development in oncology .

Case Study: Pexidartinib

Pexidartinib, an oral colony-stimulating factor-1 receptor kinase inhibitor, showcases the utility of pyridine derivatives in drug design. The structural modifications involving pyridine rings have led to significant improvements in potency and selectivity against targeted receptors . This case highlights how modifications like difluoromethylation can optimize therapeutic profiles.

Agrochemical Applications

Crop Protection

The use of fluorinated compounds in agrochemicals is well-documented, with several studies demonstrating that fluorine atoms can enhance the efficacy of pesticides by improving their biological activity and selectivity . this compound serves as an important intermediate in the synthesis of various agrochemical agents designed to protect crops from pests and diseases.

Case Study: Fluopicolide

Fluopicolide, a fungicide that incorporates a pyridine structure similar to that of this compound, illustrates the effectiveness of such compounds in agricultural applications. It operates through a novel mode of action against oomycete fungi, demonstrating the potential for difluoromethylated pyridines to serve as effective crop protection agents .

Material Science Applications

The unique properties imparted by difluoromethyl groups extend beyond biological applications into materials science. Research indicates that these compounds can be utilized in developing advanced materials with tailored properties, such as improved thermal stability and resistance to degradation. This versatility opens avenues for their application in coatings, polymers, and other functional materials.

Summary Table: Applications of this compound

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceuticals | Enhances metabolic stability and bioactivity | Pexidartinib |

| Agrochemicals | Used as intermediates for crop protection agents | Fluopicolide |

| Material Science | Development of advanced materials with tailored properties | Functional coatings |

Mécanisme D'action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound used in the production of crop-protection products.

Uniqueness

5-(Difluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl analogs. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

5-(Difluoromethyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its synthesis, and its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 5-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving difluoromethylation of pyridine derivatives. Recent advancements in difluoromethylation techniques have made it easier to introduce the difluoromethyl group selectively. For instance, strategies employing copper-mediated reactions have been reported to yield high purity compounds suitable for biological evaluation .

Interaction with Biological Macromolecules

Research indicates that this compound exhibits significant binding affinity towards biological macromolecules such as proteins and nucleic acids. For example, studies on related pyridine carboxylic acids show that their complexes with zinc ions can effectively bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting similar behavior for this compound .

Table 1: Binding Constants of Pyridine Carboxylic Acid Complexes

| Complex | Binding Constant (L/mol) | Binding Mode |

|---|---|---|

| Zn(5-F-pyr) | Static quenching | |

| Zn(4-F-pyr) | Intercalation |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that derivatives of pyridine carboxylic acids, including those with difluoromethyl substitutions, may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . The introduction of the difluoromethyl group has been shown to enhance lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

- Cytotoxic Effects on Glioblastoma Cells : A study evaluated the effects of pyridine derivatives on glioblastoma cells, revealing that certain modifications at the 2- and 5-positions significantly increased cytotoxicity. The presence of a difluoromethyl group was associated with enhanced cell death rates compared to non-fluorinated analogs .

- Binding Affinity Studies : In a comparative analysis, it was found that complexes formed between zinc ions and pyridine carboxylic acids displayed varying binding affinities based on their structural configurations. The N,O-chelated complexes demonstrated superior binding properties, which may be extrapolated to predict similar behavior for this compound .

Propriétés

IUPAC Name |

5-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLFNFRBDNMKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-41-3 | |

| Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.